molecular formula C29H39NO5Si B14044326 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)-

1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)-

Cat. No.: B14044326
M. Wt: 509.7 g/mol
InChI Key: ZQVBHYAPILKZHL-ZTOMLWHTSA-N
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Description

The compound 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)- is a spirocyclic molecule featuring a 1-oxa-7-azaspiro[4.4]nonane core. Key structural elements include:

  • Stereochemistry: (5S,8S) configuration, critical for biological activity and synthetic applications .
  • Functional Groups:
    • A tert-butyl diphenylsilyl (TBDPS) ether at position 8, serving as a protective group for hydroxyl intermediates during synthesis .
    • A 6-oxo group, contributing to hydrogen-bonding interactions and reactivity .
    • A tert-butyl ester at the carboxylic acid position, enhancing stability and solubility .

Properties

Molecular Formula

C29H39NO5Si

Molecular Weight

509.7 g/mol

IUPAC Name

tert-butyl (5S,8S)-8-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C29H39NO5Si/c1-27(2,3)35-26(32)30-22(20-29(25(30)31)18-13-19-33-29)21-34-36(28(4,5)6,23-14-9-7-10-15-23)24-16-11-8-12-17-24/h7-12,14-17,22H,13,18-21H2,1-6H3/t22-,29-/m0/s1

InChI Key

ZQVBHYAPILKZHL-ZTOMLWHTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@]2(C1=O)CCCO2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2(C1=O)CCCO2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)- involves multiple steps. The synthetic route typically starts with the preparation of the spirocyclic core, followed by functionalization of the carboxylic acid and ester groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved often include inhibition or activation of specific biochemical processes, depending on the functional groups present on the compound .

Comparison with Similar Compounds

Structural Analogues

Natural Products with 1-Oxa-7-azaspiro[4.4]nonane Skeletons

Pseurotin A (1) Structure: Contains a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core . Key Differences: Lacks the TBDPS-protected hydroxymethyl group and tert-butyl ester. Biological Activity: Exhibits antifungal and immunosuppressive properties .

Azaspirene (3) Structure: Shares the spirocyclic core but includes a fused cyclohexene ring . Key Differences: No 6-oxo group; instead, features a conjugated diene system. Biological Activity: Inhibits angiogenesis and tumor growth .

Key Observations:
  • The 6-oxo group enhances hydrogen-bonding capacity, similar to the 4,6-dione in pseurotins .
  • Synthetic routes for the target compound likely mirror methods for simpler spirocycles (e.g., TFA-mediated deprotection, silylation) .

Stereochemical Considerations

The (5S,8S) configuration is critical for mimicking natural product activity. For example:

  • In pseurotin A₂, the C-8S configuration correlates with NMR shifts (δH 7.38 for 7-NH) and bioactivity .
  • Racemic or mismatched stereochemistry in synthetic derivatives (e.g., tert-Butyl 27 ) often results in reduced potency .

Biological Activity

1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)- is a complex organic compound characterized by its unique spirocyclic structure and multiple functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties.

Chemical Structure and Properties

The molecular formula of this compound is C29H37NO6SiC_{29}H_{37}NO_6Si with a molecular weight of approximately 523.7 g/mol . The presence of an oxa and aza functionality within its spirocyclic framework contributes to its reactivity and biological activity .

PropertyValue
Molecular FormulaC29H37NO6SiC_{29}H_{37}NO_6Si
Molecular Weight523.7 g/mol
IUPAC Nametert-butyl (5S)-8-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,6-dioxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
PurityTypically 95%

Biological Activity

Preliminary studies indicate that derivatives of 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid exhibit significant biological activities. Key findings include:

Antimicrobial Activity:
Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Antiviral Properties:
Studies suggest potential antiviral effects, particularly in inhibiting viral replication through interaction with viral proteins or host cell receptors .

Enzyme Interaction:
The compound is known to interact with specific enzymes, potentially modulating their activity. For instance, it may inhibit carboxylesterases involved in the hydrolysis of ester bonds . This interaction can lead to changes in enzyme conformation and activity, affecting biochemical pathways.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy:
    A study evaluating the antimicrobial efficacy against Staphylococcus aureus reported a significant reduction in bacterial growth when treated with the compound at varying concentrations. The results indicated a dose-dependent response.
  • Investigation of Antiviral Mechanisms:
    Research focusing on the antiviral properties against influenza viruses highlighted the ability of the compound to inhibit viral entry into host cells, showcasing its potential as a therapeutic agent for viral infections.
  • Enzyme Inhibition Assays:
    In vitro assays demonstrated that the compound effectively inhibits specific enzymes associated with metabolic pathways in cancer cells, suggesting its potential role in cancer therapy.

The biological activity of 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid is primarily mediated through its interactions with molecular targets such as enzymes and receptors:

  • Binding Affinity: Studies assess binding affinities to various targets, which are critical for understanding therapeutic effects.
  • Modulation of Biological Pathways: The compound may alter signaling pathways by interacting with receptors or transcription factors, leading to changes in gene expression and cellular responses .

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